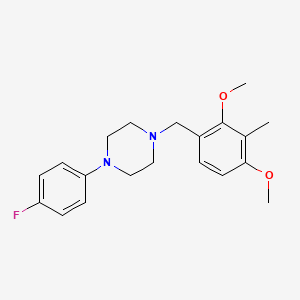
4-(2,4-dimethylbenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dimethylbenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine, also known as DEEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEEP is a piperazine derivative that has been synthesized through a multi-step process involving the reaction of different reagents.
作用機序
The mechanism of action of 4-(2,4-dimethylbenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine is not fully understood. However, studies have suggested that 4-(2,4-dimethylbenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine may exert its antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. 4-(2,4-dimethylbenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
4-(2,4-dimethylbenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine has been shown to exhibit potent antitumor activity against various cancer cell lines. 4-(2,4-dimethylbenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, 4-(2,4-dimethylbenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine has been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent.
実験室実験の利点と制限
4-(2,4-dimethylbenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine has several advantages for lab experiments, including its ease of synthesis and low toxicity in normal cells. However, 4-(2,4-dimethylbenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine also has some limitations, including its limited solubility in water and its potential instability under certain conditions.
将来の方向性
There are several future directions for research on 4-(2,4-dimethylbenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine. One potential direction is the development of new metal-based anticancer drugs that incorporate 4-(2,4-dimethylbenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine as a ligand. Another potential direction is the synthesis of new metal-organic frameworks using 4-(2,4-dimethylbenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine as a building block. In addition, further studies are needed to fully understand the mechanism of action of 4-(2,4-dimethylbenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine and to optimize its antitumor activity. Finally, studies are also needed to investigate the potential applications of 4-(2,4-dimethylbenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine in catalysis and other fields.
合成法
4-(2,4-dimethylbenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine is synthesized through a multi-step process that involves the reaction of different reagents. The first step involves the reaction of 2,4-dimethylbenzylamine with ethyl 4-chlorobenzoate in the presence of sodium hydroxide to form 4-(2,4-dimethylbenzyl)-1,3-oxazolidin-2-one. The second step involves the reaction of the oxazolidinone with N-(4-ethylbenzylidene)-4-methylbenzenesulfonamide in the presence of potassium carbonate to form 4-(2,4-dimethylbenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine.
科学的研究の応用
4-(2,4-dimethylbenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 4-(2,4-dimethylbenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine has been shown to exhibit potent antitumor activity against various cancer cell lines. 4-(2,4-dimethylbenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine has also been studied for its potential use as a ligand in the design of new metal-based anticancer drugs. In materials science, 4-(2,4-dimethylbenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine has been used as a building block in the synthesis of new metal-organic frameworks with potential applications in gas storage and separation. In catalysis, 4-(2,4-dimethylbenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine has been used as a ligand in the design of new catalysts for various organic transformations.
特性
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(4-ethylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3/c1-4-20-6-8-21(9-7-20)16-23-25-13-11-24(12-14-25)17-22-10-5-18(2)15-19(22)3/h5-10,15-16H,4,11-14,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVADOTKRZCVIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-(4-ethylphenyl)methanimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethyl-3-(4-fluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5705183.png)

![3,4-dimethoxybenzaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5705198.png)


![N-[3-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5705218.png)




![N-cycloheptyl-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5705266.png)
